N-(Cyanomethyl)-N,N-dimethylbut-2-yn-1-aminium bromide
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Overview
Description
N-(Cyanomethyl)-N,N-dimethylbut-2-yn-1-aminium bromide is a quaternary ammonium compound with a unique structure that includes a cyanomethyl group and a but-2-yn-1-aminium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N,N-dimethylbut-2-yn-1-aminium bromide typically involves the reaction of N,N-dimethylbut-2-yn-1-amine with cyanomethyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon of the cyanomethyl bromide, leading to the formation of the quaternary ammonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and phase transfer agents can further enhance the reaction rate and yield. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N,N-dimethylbut-2-yn-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(Cyanomethyl)-N,N-dimethylbut-2-yn-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-N,N-dimethylbut-2-yn-1-aminium bromide exerts its effects involves interactions with various molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-2,3-dimethylpyridinium bromide
- N-(Cyanomethyl)isoquinolinium bromide
- N-(Cyanomethyl)-2-chloroisonicotinamide
Uniqueness
N-(Cyanomethyl)-N,N-dimethylbut-2-yn-1-aminium bromide is unique due to its combination of a cyanomethyl group and a but-2-yn-1-aminium core This structure provides distinct reactivity and interaction profiles compared to other similar compounds
Properties
CAS No. |
62737-42-2 |
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Molecular Formula |
C8H13BrN2 |
Molecular Weight |
217.11 g/mol |
IUPAC Name |
but-2-ynyl-(cyanomethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C8H13N2.BrH/c1-4-5-7-10(2,3)8-6-9;/h7-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZCHKRXWAJXMSIW-UHFFFAOYSA-M |
Canonical SMILES |
CC#CC[N+](C)(C)CC#N.[Br-] |
Origin of Product |
United States |
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